molecular formula C12H10F3N3O2 B3008770 methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate CAS No. 1911392-80-7

methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B3008770
CAS No.: 1911392-80-7
M. Wt: 285.226
InChI Key: MGHSRLFTDGFMPT-UHFFFAOYSA-N
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Description

Methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of 4-(trifluoromethyl)benzyl azide, which is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with methyl propiolate. This reaction forms the triazole ring, resulting in the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.

    Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The triazole ring plays a crucial role in stabilizing the compound and facilitating its interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl-1H-1,2,4-triazole-3-carboxylate: A similar compound with a different substitution pattern on the triazole ring.

    1H-1,2,3-Triazole: The parent compound without the methyl and trifluoromethyl groups.

    2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl: A compound with a thiazole ring instead of a triazole ring.

Uniqueness

Methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of both the trifluoromethyl group and the triazole ring. This combination enhances its chemical stability, biological activity, and potential for diverse applications in research and industry .

Properties

IUPAC Name

methyl 1-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c1-20-11(19)10-7-18(17-16-10)6-8-2-4-9(5-3-8)12(13,14)15/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHSRLFTDGFMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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